molecular formula C25H30O13 B1159703 methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate CAS No. 326594-34-7

methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate

Cat. No.: B1159703
CAS No.: 326594-34-7
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Description

methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate is a macrocyclic secoiridoid glucoside featuring a hydroxytyrosol group. It has been identified as a competitive xanthine oxidase inhibitor, showing potency comparable to the standard antigout drug allopurinol . This compound is derived from natural sources, particularly from plants in the Oleaceae family, such as Fraxinus americana .

Preparation Methods

methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate can be synthesized from the natural product taxifolin. The synthetic route involves the glycosylation of taxifolin with a suitable glycosyl donor under acidic conditions .

Chemical Reactions Analysis

methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate exerts its effects by competitively inhibiting xanthine oxidase, an enzyme involved in purine metabolism. The inhibition mechanism involves the binding of fraxamoside to the active site of xanthine oxidase, preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid . The glycosidic moiety of fraxamoside plays a significant role in its binding affinity and inhibitory activity .

Comparison with Similar Compounds

methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate is unique among xanthine oxidase inhibitors due to its macrocyclic structure and the presence of a hydroxytyrosol group. Similar compounds include:

This compound’s higher activity is attributed to the conformational properties of its macrocycle and the substantial contribution of its glycosidic moiety to binding .

Properties

IUPAC Name

methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O13/c1-3-12-13-7-19(28)35-9-17(11-4-5-15(26)16(27)6-11)34-10-18-20(29)21(30)22(31)25(37-18)38-24(12)36-8-14(13)23(32)33-2/h3-6,8,13,17-18,20-22,24-27,29-31H,7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUZRUJONIJRDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2CC(=O)OCC(OCC3C(C(C(C(O3)OC1OC=C2C(=O)OC)O)O)O)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does Fraxamoside interact with Xanthine Oxidase and what are the downstream effects?

A: Fraxamoside acts as a competitive inhibitor of Xanthine Oxidase (XO) []. This means it directly competes with the enzyme's natural substrate, preventing the conversion of hypoxanthine to xanthine and ultimately to uric acid. By inhibiting XO, Fraxamoside can potentially lower uric acid levels in the body, which is a desirable effect in treating conditions like gout [].

Q2: What makes Fraxamoside a unique Xanthine Oxidase inhibitor compared to its derivatives or other known inhibitors?

A: Fraxamoside stands out due to its unique structure and binding properties. Unlike many glycosidic XO inhibitors, the glycosidic moiety in Fraxamoside significantly contributes to its binding affinity []. Computational studies, including molecular docking and dynamics, have revealed that the macrocyclic structure of Fraxamoside plays a crucial role in its enhanced activity compared to its derivatives like oleuropein and hydroxytyrosol []. This distinctive interaction suggests that Fraxamoside may offer a new avenue for developing XO inhibitors with potentially reduced interference in purine metabolism compared to existing drugs like allopurinol [].

Q3: What is known about the Structure-Activity Relationship (SAR) of Fraxamoside regarding its Xanthine Oxidase inhibitory activity?

A: Research indicates that modifications to the Fraxamoside structure can significantly impact its XO inhibitory activity. For instance, derivatives like oleuropein, oleoside 11-methyl ester, and even hydroxytyrosol, while structurally similar, exhibit considerably lower inhibitory potency compared to Fraxamoside []. This suggests that the intact macrocyclic structure and the presence of the glycosidic moiety in Fraxamoside are crucial for its potent interaction with XO [, ]. These findings highlight the importance of specific structural features in Fraxamoside for its activity and provide a basis for further development of novel XO inhibitors.

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